molecular formula C19H22N4O2 B2826203 N-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine CAS No. 2097883-57-1

N-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine

Cat. No.: B2826203
CAS No.: 2097883-57-1
M. Wt: 338.411
InChI Key: XNRFIHVHKOYAKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(4-Phenyloxane-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine is a novel chemical compound designed for research applications. Its molecular structure incorporates both an azetidine and a pyrimidine ring, a combination recognized in medicinal chemistry for its potential to interact with biologically relevant targets . The azetidine-3-yl moiety linked to a pyrimidine amine is a scaffold of high interest in drug discovery, particularly in the development of ligands for G-protein coupled receptors (GPCRs) . Furthermore, the N-(pyridin-3-yl)pyrimidin-4-amine core is known to be investigated for its role as an inhibitor for enzymes such as cyclin-dependent kinases (CDK), which are significant in cancer research . This specific structure suggests potential for application in oncology and neuroscience research, given that similar compounds have been explored as kinase inhibitors or receptor agonists/antagonists . Researchers may find this compound valuable for probing cellular signaling pathways, enzyme function, and receptor interactions. The structure-activity relationships (SAR) of analogous compounds highlight the importance of the substitution patterns on the pyrimidine ring and the nature of the group on the azetidine nitrogen for optimizing potency and selectivity . This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

(4-phenyloxan-4-yl)-[3-(pyrimidin-4-ylamino)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c24-18(23-12-16(13-23)22-17-6-9-20-14-21-17)19(7-10-25-11-8-19)15-4-2-1-3-5-15/h1-6,9,14,16H,7-8,10-13H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNRFIHVHKOYAKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)N3CC(C3)NC4=NC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares structural motifs with several pyrimidine- and pyrazole-based amines, but key differences in substituents influence physicochemical and biological properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Synthesis Yield
N-[1-(4-Phenyloxane-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine C₂₃H₂₄N₄O₂ 396.47 4-Phenyloxane, azetidine Not reported Not reported
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine C₁₃H₁₅N₅ 241.29 Pyridine, cyclopropyl 104.0–107.0 17.90%
1-[(4-Chlorophenyl)methyl]-N-(2-methoxyethyl)pyrazolo[3,4-d]pyrimidin-4-amine C₂₀H₁₈ClN₅O 379.84 Chlorophenyl, methoxyethyl Not reported Not reported
N-[2-(4-Chlorophenyl)ethyl]-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine C₂₀H₁₈ClN₅ 363.84 Chlorophenyl, methylphenyl Not reported Not reported

Key Observations:

  • Substituent Diversity : The target compound’s 4-phenyloxane group distinguishes it from analogues with pyridine (e.g., ) or chlorophenyl substituents (e.g., ). This bulky, oxygen-containing ring may enhance lipophilicity and steric hindrance, affecting solubility and target engagement.
  • Azetidine vs.

Physicochemical Properties

  • Melting Points : The cyclopropyl derivative has a defined melting range (104–107°C), while data for the target compound and chlorophenyl analogues are unreported.
  • Molecular Weight : The target compound (396.47 g/mol) is heavier than pyrazole-based analogues (e.g., 241.29 g/mol for ), which may impact bioavailability and permeability.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing N-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine?

  • Methodology : Multi-step synthesis involving sequential coupling of the azetidine and pyrimidine moieties. Key steps include:

  • Azetidine ring formation : Cyclization of 3-aminopropanol derivatives under Mitsunobu conditions to generate the azetidine core .
  • Coupling with 4-phenyloxane-4-carbonyl : Use of carbodiimide-based reagents (e.g., EDC/HOBt) for amide bond formation, with strict control of solvent (e.g., DMF) and temperature (0–25°C) to avoid racemization .
  • Pyrimidine functionalization : Nucleophilic substitution at the pyrimidine C4 position using azetidine intermediates, optimized via microwave-assisted reactions to enhance yield .
    • Validation : Intermediate characterization via 1H NMR^1 \text{H NMR} and LC-MS to confirm regiochemistry and purity .

Q. How can the three-dimensional structure of this compound be elucidated?

  • Methodology :

  • X-ray crystallography : Single-crystal diffraction using SHELX software for structure refinement. Crystals are grown via vapor diffusion in acetonitrile/water mixtures .
  • NMR spectroscopy : 1H-13C^1 \text{H-}^{13}\text{C} HSQC and NOESY experiments to confirm spatial arrangement, particularly the orientation of the 4-phenyloxane group relative to the azetidine ring .
    • Key considerations : Low-temperature (100 K) data collection minimizes thermal motion artifacts. SHELXL refinement parameters (e.g., R-factor < 5%) ensure accuracy .

Q. What preliminary assays are recommended for evaluating biological activity?

  • Methodology :

  • In vitro kinase inhibition : Screen against a panel of kinases (e.g., PI3K, CDKs) using fluorescence-based ATP competition assays. IC50_{50} values are calculated via dose-response curves .
  • Cellular cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects. Compare with structurally similar compounds (e.g., N-{1-[4-(trifluoromethyl)benzoyl]azetidin-3-yl}pyrimidin-2-amine) to identify substituent-dependent trends .

Advanced Research Questions

Q. How do structural modifications influence target selectivity and potency?

  • SAR Analysis :

  • Azetidine substituents : Replacement of the 4-phenyloxane group with trifluoromethylbenzoyl (as in ) increases lipophilicity, enhancing blood-brain barrier penetration but reducing aqueous solubility.
  • Pyrimidine substitution : C2-thioether derivatives (e.g., from ) show improved kinase inhibition but lower metabolic stability .
    • Experimental design : Parallel synthesis of analogs followed by in vitro profiling and molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity .

Q. How can contradictory data on enzymatic vs. cellular activity be resolved?

  • Hypothesis : Discrepancies may arise from off-target effects or differential cell permeability.
  • Methodology :

  • Cellular uptake studies : LC-MS quantification of intracellular compound levels after treatment .
  • Proteomic profiling : SILAC-based mass spectrometry to identify unintended protein targets .
    • Case study : Compound 9e ( ) showed high BuChE inhibition (IC50_{50} = 2.2 µM) but weak cellular activity due to poor membrane permeability, resolved by adding a methylpiperidine group .

Q. What strategies optimize pharmacokinetic properties without compromising activity?

  • Approaches :

  • Prodrug design : Introduce hydrolyzable esters at the pyrimidine amine to enhance oral bioavailability .
  • Salt formation : Co-crystallization with succinic acid improves solubility (e.g., 3-fold increase in PBS pH 7.4) .
    • Validation : Pharmacokinetic studies in rodent models, measuring AUC and t1/2t_{1/2} via LC-MS/MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.